4-acetamido-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide
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Overview
Description
4-acetamido-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Chemical Properties
- Research in organic chemistry has explored the synthesis of derivatives involving pyrazole and acetamide functionalities, revealing the importance of these structures in developing novel compounds with potential applications in drug design and material science. For instance, studies on the nucleophilic replacement reactions and synthesis of derivatives of tetra-amino sugars demonstrate the versatile reactivity and synthetic utility of acetamido and pyrazole moieties in constructing complex molecules (Ali & Richardson, 1969).
Heterocyclic Chemistry and Drug Design
- The creation of pyrazole, isoxazole, and pyrazolopyrimidine derivatives through reactions with various nitrogen nucleophiles underscores the role of pyrazole-based compounds in generating bioactive heterocyclic structures. These findings are critical for medicinal chemistry, where such heterocycles are foundational elements of pharmacophores (Mohareb et al., 2004).
Medicinal Chemistry Applications
- Pyrazole derivatives have been investigated for their potential antipsychotic properties, demonstrating the broad therapeutic potential of compounds featuring this heterocycle. Such research underscores the relevance of pyrazole-containing compounds in designing new drugs with specific pharmacological profiles (Wise et al., 1987).
Antimicrobial Activity
- Compounds derived from pyrazole and acetamide structures have been evaluated for their antimicrobial activities, highlighting the significance of chemical modifications in enhancing biological properties. Research on thiazole and pyrazole derivatives based on tetrahydrobenzothiophene moiety indicates the potential of such structures in developing new antimicrobial agents (Gouda et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antibiofilm activity, especially towards candida albicans .
Mode of Action
It is known that similar compounds inhibit the formation of biofilms, which are protective structures formed by microorganisms . The inhibition of biofilm formation disrupts the protective mechanism of the microorganisms, making them more susceptible to antimicrobial agents .
Biochemical Pathways
The inhibition of biofilm formation suggests that it may interfere with the quorum sensing mechanisms that microorganisms use to coordinate the formation of biofilms .
Result of Action
The primary result of the action of this compound is the inhibition of biofilm formation . This disrupts the protective mechanisms of microorganisms, potentially making them more susceptible to antimicrobial agents .
Properties
IUPAC Name |
4-acetamido-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13(23)20-16-4-2-15(3-5-16)18(24)21-17-10-19-22(12-17)11-14-6-8-25-9-7-14/h2-5,10,12,14H,6-9,11H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDQAZQMYGTRAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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